molecular formula C19H20Cl2N2OS B296466 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B296466
M. Wt: 395.3 g/mol
InChI Key: LOXALNAAYBEXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone, also known as DBSPE, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DBSPE is a member of the piperazine family and is a potent inhibitor of the serotonin and norepinephrine transporters.

Mechanism of Action

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a critical role in regulating mood, appetite, and sleep. By blocking the reuptake of these neurotransmitters, this compound increases their availability in the brain, which can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, including changes in brain activity, heart rate, blood pressure, and body temperature. This compound has also been shown to alter the release of other neurotransmitters, such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its high potency and selectivity for the serotonin and norepinephrine transporters. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several promising future directions for research on 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone. One area of interest is the development of more selective and potent inhibitors of the serotonin and norepinephrine transporters. Another area of research involves the use of this compound as a tool for studying the role of these transporters in various brain disorders, such as depression, anxiety, and addiction. Additionally, there is growing interest in the potential use of this compound as a therapeutic agent for these and other conditions.

Synthesis Methods

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves a multi-step process that begins with the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form 2,6-dichlorobenzyl thiol. The thiol is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base to yield this compound.

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has been shown to have a wide range of potential scientific research applications. One of the most promising areas of research involves its use as a tool for studying the role of serotonin and norepinephrine transporters in various physiological and pathological conditions. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.

Properties

Molecular Formula

C19H20Cl2N2OS

Molecular Weight

395.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C19H20Cl2N2OS/c20-17-7-4-8-18(21)16(17)13-25-14-19(24)23-11-9-22(10-12-23)15-5-2-1-3-6-15/h1-8H,9-14H2

InChI Key

LOXALNAAYBEXNR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.